![molecular formula C16H39NO4Si2 B14123130 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its versatility in surface modification, adhesion promotion, and as a coupling agent in different chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and air sensitivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and nucleophiles like sodium iodide and potassium fluoride are commonly used.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilanes .
Wissenschaftliche Forschungsanwendungen
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine has numerous applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification.
Biology: Employed in the fabrication of biocompatible surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems to enhance permeability and stability of therapeutic agents.
Industry: Applied in the production of adhesives, coatings, and sealants to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property makes it an effective coupling agent and adhesion promoter. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Ethoxydimethylsilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- 3-(Methoxydimethylsilyl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine offers enhanced stability and reactivity due to its unique diethoxymethylsilyl groups. This makes it particularly effective in applications requiring strong adhesion and surface modification .
Eigenschaften
Molekularformel |
C16H39NO4Si2 |
|---|---|
Molekulargewicht |
365.66 g/mol |
IUPAC-Name |
3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine |
InChI |
InChI=1S/C16H39NO4Si2/c1-5-18-15(19-6-2)22-13-9-11-17-12-10-14-23-16(20-7-3)21-8-4/h15-17H,5-14,22-23H2,1-4H3 |
InChI-Schlüssel |
YKQFFWZLUJYSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[SiH2]CCCNCCC[SiH2]C(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


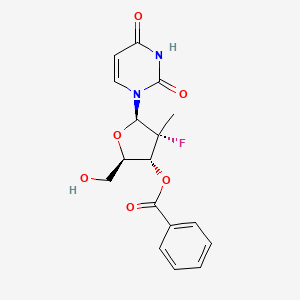


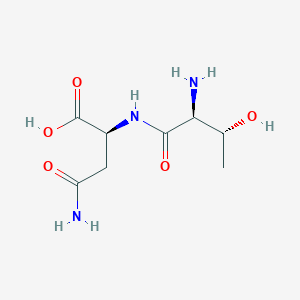
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

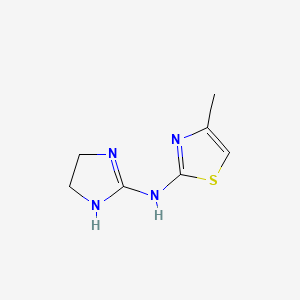

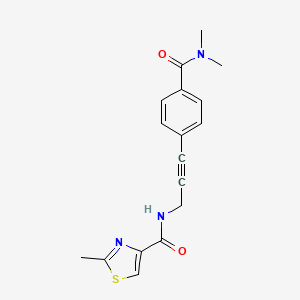
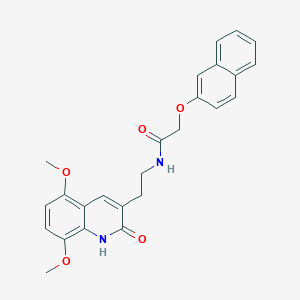
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)

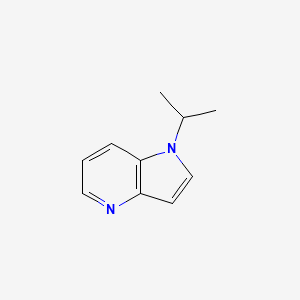
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
